An In-depth Technical Guide on the Physicochemical Properties of (r)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate
An In-depth Technical Guide on the Physicochemical Properties of (r)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate
This technical guide provides a comprehensive overview of the core physicochemical properties of (r)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate, a versatile building block in pharmaceutical and chemical research.[1] The document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and logical workflows.
Compound Identity and Core Properties
(r)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate is a chiral organic compound frequently utilized as an intermediate in the synthesis of bioactive molecules and as a catalyst in chiral organic synthesis.[2][3] Its structure, featuring a pyrrolidine ring, a protected amine, and a benzyl carbamate group, makes it a valuable component in the development of novel therapeutics, particularly those targeting neurological disorders.[1]
Table 1: Summary of Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | benzyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate | PubChem |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [1][4] |
| Molecular Weight | 234.29 g/mol | [4] |
| CAS Number | 1187931-23-2 | [2] |
| Appearance | Orange colored liquid | [1] |
| Predicted Boiling Point | 370.5 ± 25.0 °C | [3] |
| Predicted Density | 1.155 ± 0.06 g/cm³ | [3] |
| Predicted pKa | 9.91 ± 0.29 | [3] |
| Predicted XLogP3 | 1.2 | [4] |
| Solubility | Soluble in organic solvents (e.g., ethanol, methanol, dichloromethane) | [3] |
Key Physicochemical Parameters in Drug Development
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior.[5][6] Understanding parameters like pKa, logP, and solubility is essential for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles during drug discovery and development.[5][6][7]
Below is a generalized workflow for characterizing a research compound.
Ionization Constant (pKa)
The pKa is the pH at which a compound exists as 50% ionized and 50% un-ionized.[6] It is a critical parameter as the ionization state of a drug affects its solubility, permeability across biological membranes, and interaction with its target.[5][6][7] For (r)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate, the primary amino group is the key ionizable center.
This method leverages the differential retention behavior of the protonated and non-protonated forms of a compound on a reverse-phase HPLC column.[8] The retention time is measured across a range of mobile phase pH values, and the pKa is identified as the inflection point of the resulting sigmoidal curve.[8] This technique is advantageous for compounds with poor water solubility.[9]
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
-
Prepare a series of aqueous buffers with varying pH values (e.g., from pH 2 to pH 12 in 0.5 unit increments).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of the prepared aqueous buffer and an organic modifier (e.g., acetonitrile). The composition is kept constant (isocratic elution).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength where the compound has maximum absorbance.
-
Temperature: Controlled, e.g., 25°C.
-
-
Procedure:
-
For each pH buffer, prepare the mobile phase and equilibrate the HPLC system.
-
Inject a standard volume of the compound stock solution.
-
Record the retention time (t_R) of the analyte peak.
-
Repeat the injection for each pH mobile phase.
-
-
Data Analysis:
-
Plot the retention time (t_R) against the pH of the mobile phase.
-
The resulting data should form a sigmoidal curve.
-
The pKa value corresponds to the pH at the inflection point of this curve. This can be determined by finding the maximum of the first derivative of the curve.[8]
-
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), describes the distribution of a compound between an immiscible organic (typically n-octanol) and aqueous phase.[10][11] It is a key indicator of a drug's ability to cross cell membranes, with optimal values often falling within a specific range (e.g., LogP < 5 for oral drugs according to Lipinski's Rule of 5).[11]
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used indirect method for determining logP.[10] It relies on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.
-
Preparation of Standards and Sample:
-
Select a series of standard compounds with known logP values that span a range around the expected logP of the test compound.
-
Prepare individual stock solutions of the standards and the test compound in a suitable solvent.
-
-
Chromatographic Conditions:
-
Column: C18 or C8 reverse-phase column.
-
Mobile Phase: An isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector.
-
-
Procedure:
-
Equilibrate the column with the chosen mobile phase.
-
Inject each standard compound and record its retention time (t_R).
-
Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Inject the test compound and record its retention time. All injections should be performed in triplicate for precision.[10]
-
-
Data Analysis:
-
For each standard and the test compound, calculate the capacity factor (k) using the formula: k = (t_R - t_0) / t_0.
-
Calculate log k for each compound.
-
Create a calibration curve by plotting the known logP values of the standards against their corresponding log k values.
-
Perform a linear regression on the calibration curve data.
-
Using the log k value of the test compound, interpolate its logP value from the linear regression equation of the calibration curve.
-
Aqueous Solubility
Solubility is the maximum concentration of a substance that can dissolve in a solvent to form a saturated solution at a given temperature.[12] Poor aqueous solubility is a major challenge in drug development, potentially leading to low bioavailability and unreliable results in in-vitro assays.[13] Solubility can be measured under kinetic or thermodynamic conditions.[13]
Kinetic solubility is a high-throughput method used in early drug discovery to assess the concentration at which a compound, added from a DMSO stock solution, precipitates in an aqueous buffer.[13][14][15] Precipitation is often detected by light scattering (nephelometry).
-
Materials and Reagents:
-
Test compound dissolved in DMSO (e.g., 10 mM stock solution).
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
Clear-bottom 96-well or 384-well microtiter plates.
-
Nephelometer (light-scattering plate reader).
-
-
Procedure:
-
Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.[14] Often, a serial dilution of the stock is prepared in DMSO first to test a range of concentrations.
-
Rapidly add the aqueous buffer (e.g., 198 µL) to each well to achieve the desired final compound concentrations and a consistent final DMSO percentage (e.g., 1%).
-
Mix the contents thoroughly (e.g., by shaking the plate).
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).[14]
-
Measure the light scattering in each well using a nephelometer.
-
-
Data Analysis:
-
Plot the light scattering signal against the compound concentration.
-
The kinetic solubility is determined as the concentration at which the light scattering signal begins to increase significantly above the background, indicating the formation of a precipitate.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. biosynce.com [biosynce.com]
- 3. biosynce.com [biosynce.com]
- 4. Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate | C13H18N2O2 | CID 4712622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijirss.com [ijirss.com]
- 7. What is pKa and how is it used in drug development? [pion-inc.com]
- 8. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]
- 9. academic.oup.com [academic.oup.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. acdlabs.com [acdlabs.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. creative-biolabs.com [creative-biolabs.com]
- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 15. Aqueous Solubility Assay - Enamine [enamine.net]
